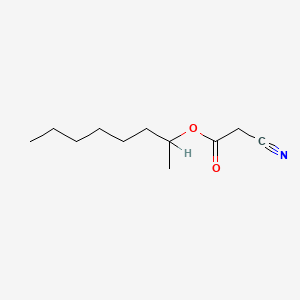

Octan-2-yl 2-cyanoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octan-2-yl 2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQCFCZBVFECRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967126 | |

| Record name | Octan-2-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52688-08-1 | |

| Record name | 1-Methylheptyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52688-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cyano-, 1-methylheptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octan-2-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-yl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Octan-2-yl 2-Cyanoacetate: A Technical Guide for Advanced Practitioners

Abstract

This technical guide provides an in-depth exploration of the synthesis of octan-2-yl 2-cyanoacetate, a key intermediate in the production of advanced α-cyanoacrylate adhesives. This document is intended for researchers, scientists, and professionals in the field of drug development and material science. It moves beyond a simple recitation of procedural steps to offer a comprehensive analysis of the prevalent synthetic methodologies, emphasizing the chemical principles that underpin these processes. The guide will delve into two primary synthetic routes: direct esterification and transesterification, culminating in a detailed, field-tested protocol for the more efficient and scalable transesterification method. Throughout, a focus on experimental causality, self-validating protocols, and authoritative scientific grounding will be maintained.

Introduction: The Significance of this compound

This compound is a crucial organic compound, primarily utilized as a monomer in the synthesis of α-cyanoacrylate adhesives.[1][2][3] These adhesives are renowned for their rapid polymerization, strong bonding capabilities, and biocompatibility, making them invaluable in both industrial and medical applications.[1][4] Specifically, the 2-octyl derivative offers enhanced flexibility and lower tissue toxicity compared to its shorter-chain counterparts, rendering it particularly suitable for use as a topical tissue adhesive for closing surgical incisions and traumatic lacerations.[4] The synthesis of high-purity this compound is therefore a critical step in the manufacturing of these advanced medical devices.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through two principal chemical transformations: direct esterification and transesterification. The choice between these methods is often dictated by factors such as desired yield, purity, reaction conditions, and scalability.

Direct Esterification: The Fischer-Speier Approach

The direct esterification of cyanoacetic acid with octan-2-ol, a classic Fischer-Speier esterification, represents a straightforward synthetic route.[2][3] This equilibrium-driven reaction typically requires an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction towards the product.[2][5][6][7]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of octan-2-ol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

While conceptually simple, this method is often hampered by slow reaction kinetics and modest yields.[1] The equilibrium nature of the reaction necessitates efficient water removal, typically through azeotropic distillation with a solvent like toluene, which can add complexity to the experimental setup and purification process.[2][5]

Transesterification: A More Efficient Alternative

Transesterification has emerged as a more favorable method for the industrial production of this compound due to its potential for higher yields and milder reaction conditions.[1] This process involves the reaction of a lower alkyl ester of cyanoacetic acid, such as methyl or ethyl cyanoacetate, with octan-2-ol in the presence of a catalyst.

Causality of Preference: The primary advantage of transesterification in this context lies in the ability to drive the reaction to completion by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol). This is often more readily achieved than the removal of water in direct esterification. The reaction can be catalyzed by either acids or bases. Basic catalysts, such as sodium methoxide, are particularly effective and are commonly employed.[1] The use of heterogeneous catalysts, such as hydrotalcite, has also been explored, offering benefits in terms of catalyst recovery and reuse.[8]

Recommended Synthetic Protocol: Transesterification of Methyl Cyanoacetate

The following protocol details a robust and scalable method for the synthesis of this compound via the transesterification of methyl cyanoacetate, adapted from established industrial practices.[1] This protocol is designed to be self-validating, with clear endpoints and purification procedures to ensure a high-purity product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass | Purity |

| Methyl Cyanoacetate | 99.09 | 1.0 | 99.09 g | ≥99% |

| Octan-2-ol | 130.23 | 1.2 | 156.28 g | ≥98% |

| Sodium Methoxide (25-30% in Methanol) | 54.02 | 0.1 | (Varies) | |

| 10% Sodium Chloride Solution | - | - | 2 x 200 mL | |

| Deionized Water | 18.02 | - | 200 mL |

Experimental Procedure

-

Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, add methyl cyanoacetate (1.0 mol) and octan-2-ol (1.2 mol).

-

Catalyst Addition: With gentle stirring, carefully add the sodium methoxide solution (0.1 mol).

-

Reaction: Heat the reaction mixture to 80°C. Apply a vacuum (approximately 0.07-0.08 MPa) to facilitate the removal of the methanol byproduct.[1] Monitor the distillation of methanol. The reaction is considered complete when methanol is no longer being distilled.

-

Workup: Cool the reaction mixture to room temperature (approximately 25°C).[1]

-

Washing: Transfer the mixture to a separatory funnel and wash twice with 200 mL of 10% sodium chloride solution, followed by one wash with 200 mL of deionized water.[1] Separate the organic layer.

-

Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to light yellow liquid.[1][9]

Expected Yield and Characterization

This protocol can be expected to produce this compound with a purity of >99% and a yield of approximately 85-90%.[1] The final product can be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Safety and Handling

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid breathing fumes and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

Methyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Octan-2-ol: Combustible liquid.[11] Causes serious eye damage.[11][12] Harmful to aquatic life.[11][12] Wear appropriate PPE, especially eye protection.[11]

Sodium Methoxide: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.

Cyanoacetic Acid (for direct esterification): Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10][11][13][14][15][16][17][18][19][20][21][22]

Visualizing the Process

Reaction Mechanism: Transesterification

Caption: Base-catalyzed transesterification mechanism.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established yet nuanced process. While direct esterification offers a viable route, transesterification presents a more efficient and scalable alternative, particularly for industrial applications. The detailed protocol provided in this guide, which emphasizes a base-catalyzed transesterification, offers a reliable method for producing high-purity product. As with all chemical syntheses, a thorough understanding of the underlying reaction mechanisms and a commitment to safety are paramount for successful and reproducible outcomes.

References

- Grokipedia. (n.d.). 2-Octyl cyanoacrylate.

- Ascent-Chem. (n.d.). 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter.

- Wikipedia. (n.d.). 2-Octyl cyanoacrylate.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CYANOACETIC ACID.

- Google Patents. (n.d.). CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification.

- Inchem.org. (n.d.). ICSC 1170 - 2-OCTANOL.

- Jang, H. T. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology, 8(1), 341-350.

- SERSC. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- SERSC. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- ChemBK. (2024, April 9). 2-Octyl cyanoacetate.

- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - cyanoacetic acid 98%.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. gvpress.com [gvpress.com]

- 6. [PDF] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification - Google Patents [patents.google.com]

- 9. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]

- 10. aksci.com [aksci.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. arkema.com [arkema.com]

- 13. 2-Octyl cyanoacetate - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. ICSC 1170 - 2-OCTANOL [inchem.org]

- 18. SDS of this compound, Safety Data Sheets, CAS 52688-08-1 - chemBlink [chemblink.com]

- 19. Cyanoacetic acid - Safety Data Sheet [chemicalbook.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

Chemical properties of octan-2-yl 2-cyanoacetate.

An In-Depth Technical Guide to the Chemical Properties of Octan-2-yl 2-Cyanoacetate

Introduction

This compound, also known as 2-octyl cyanoacetate, is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Possessing both a nitrile and an ester functional group, its true synthetic value lies in the activated methylene bridge connecting them. This structural motif renders the compound a versatile precursor, particularly in the synthesis of α-cyanoacrylates, which are the monomers for widely used tissue adhesives in the medical and veterinary fields.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's identity begins with its fundamental physical and spectroscopic characteristics. These data are crucial for quality control, reaction monitoring, and structural confirmation.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[5] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₂ | [6][7] |

| Molecular Weight | 197.27 g/mol | [6][8] |

| CAS Number | 52688-08-1 | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Predicted Density | 0.951 ± 0.06 g/cm³ | [1][7] |

| Predicted Boiling Point | 241.4 ± 8.0 °C | [1][7] |

| Flash Point | 105.4 °C | [7] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [5] |

| Stability | Stable under recommended temperatures and pressures. | [6][9] |

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The expected spectral features are derived from its constituent functional groups.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| FTIR | C≡N stretch (nitrile) | ~2250 cm⁻¹ | The triple bond of the nitrile group exhibits a characteristic sharp absorption in this region. |

| C=O stretch (ester) | ~1735-1750 cm⁻¹ | The carbonyl group of the ester shows a strong, sharp peak. | |

| C-O stretch (ester) | ~1250-1000 cm⁻¹ | Corresponds to the stretching vibrations of the ester C-O bonds. | |

| ¹H NMR | Methylene protons (-CH₂CN) | ~3.5 ppm (singlet, 2H) | These protons are deshielded by the adjacent electron-withdrawing nitrile and ester groups, appearing as a characteristic singlet. |

| Methine proton (-OCH-) | ~4.9-5.1 ppm (multiplet, 1H) | The proton on the carbon bearing the ester oxygen is significantly deshielded. | |

| Alkyl protons (octyl chain) | ~0.8-1.7 ppm | These protons appear in the typical aliphatic region of the spectrum. The terminal methyl will be a triplet, while the methyl adjacent to the chiral center will be a doublet. | |

| ¹³C NMR | Nitrile carbon (-C≡N) | ~115 ppm | The carbon of the cyano group. |

| Carbonyl carbon (-C=O) | ~165 ppm | The carbon of the ester carbonyl group. | |

| Methylene carbon (-CH₂CN) | ~25 ppm | The activated methylene carbon. | |

| Methine carbon (-OCH-) | ~70 ppm | The carbon of the octyl group bonded to the ester oxygen. | |

| Alkyl carbons (octyl chain) | ~14-35 ppm | The remaining carbons of the octyl side chain. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 197 | Corresponds to the molecular weight of the compound. |

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on factors like desired yield, purity, scalability, and availability of starting materials. Two prevalent methods are detailed below.

Method 1: Fischer Esterification

This classical approach involves the direct acid-catalyzed esterification of cyanoacetic acid with 2-octanol.[1][10] The reaction is driven to completion by the azeotropic removal of water.

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: To the flask, add cyanoacetic acid (1.0 eq), 2-octanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene (sufficient to suspend reactants).[11]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Method 2: Transesterification

An alternative, often higher-yielding method involves the transesterification of a simpler alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with 2-octanol using a base catalyst.[3] This method avoids the use of free cyanoacetic acid and is well-suited for industrial scale-up.[3]

Experimental Protocol: Transesterification

-

Setup: Equip a round-bottom flask with a distillation head, condenser, and a receiving flask.

-

Charging Reactants: Add methyl cyanoacetate (1.0 eq), 2-octanol (1.2 eq), and a catalytic amount of 27% sodium methoxide in methanol (0.1 eq) to the flask.[3]

-

Reaction: Heat the stirred mixture to approximately 80°C under negative pressure (e.g., using a water aspirator, ~0.07-0.08 MPa).[3] The lower-boiling methanol byproduct will be distilled off, driving the reaction to completion.

-

Monitoring: The reaction is complete when methanol distillation ceases.

-

Workup: Cool the mixture to room temperature and wash it twice with a 10% sodium chloride solution, followed by a water wash.[3] Separate the organic layer.

-

Purification: The resulting crude product is purified by vacuum distillation to afford a colorless, transparent liquid with high purity (>99%) and excellent yield (~89%).[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its acidic methylene protons, positioned between two electron-withdrawing groups (nitrile and carbonyl).[12][13]

Knoevenagel Condensation

The most significant reaction of this compound is the Knoevenagel condensation with formaldehyde.[10] This reaction is the cornerstone of α-cyanoacrylate synthesis. The acidic methylene protons are readily abstracted by a weak base (e.g., piperidine) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration yields the α-cyanoacrylate polymer, which is then thermally depolymerized to give the monomer.[10]

Caption: Knoevenagel Condensation Pathway.

This reactivity makes this compound a critical intermediate. The resulting octyl α-cyanoacrylate is the active ingredient in high-performance medical adhesives, valued for their strong bonding, flexibility, and biocompatibility compared to shorter-chain analogues.[4]

Hydrolysis and Decarboxylation

Like other esters, this compound can be hydrolyzed under acidic or alkaline conditions to yield 2-octanol and cyanoacetic acid (or its salt).[5] Furthermore, derivatives of cyanoacetic esters can undergo decarboxylation, a reaction often employed in multi-step syntheses. The Krapcho decarboxylation, which involves heating the substrate in a polar aprotic solvent like DMSO with salts such as lithium chloride, is a particularly effective method for removing the ester group to yield a nitrile.[14]

Applications in Drug Development and Research

The primary role of this compound in the pharmaceutical and medical device landscape is as a key raw material for the synthesis of 2-octyl α-cyanoacrylate tissue adhesives.[1][3] These adhesives are used for:

-

Topical wound closure: Providing a flexible, water-resistant barrier for surgical incisions and lacerations.[4]

-

Orthopedics: Used as a filling material for fixing artificial joints and filling bone defects.[7]

-

Dental applications: Employed in orthodontics and tooth repair.[2][7]

The longer octyl chain slows the degradation of the resulting polymer, reducing the release of cytotoxic byproducts like formaldehyde and cyanoacetate, which was a significant issue with earlier, shorter-chain cyanoacrylate adhesives.[4] This enhanced biocompatibility is a critical advantage in medical applications.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[6] Inhalation, ingestion, or skin contact may cause irritation characterized by redness, itching, or pain.[6]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or outdoors.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing fumes, vapors, or mist.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[6][9]

-

-

Storage Conditions:

References

- AK Scientific, Inc. (n.d.). 2-Octyl cyanoacetate Safety Data Sheet.

- ChemBK. (2024). 2-Octyl cyanoacetate (2-OCYA).

- Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6).

- Ascent Chemical. (n.d.). 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology, 8(1), 331-342.

- Semantic Scholar. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of Ethyl Cyanoacetate: Properties and Synthesis Insights.

- National Center for Biotechnology Information. (n.d.). Octyl cyanoacetate. PubChem Compound Database.

- ResearchGate. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

- SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-Octyl Cyanoacrylate. PubChem Compound Database.

- ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- ChemBK. (2024). 2-Octyl cyanoacetate - Reference Information.

- Oakwood Chemical. (n.d.). This compound.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

- YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

- 8. This compound [oakwoodchemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. gvpress.com [gvpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Octan-2-yl 2-cyanoacetate CAS number and identifiers.

An In-Depth Technical Guide to Octan-2-yl 2-cyanoacetate for Researchers and Drug Development Professionals

Introduction

This compound is a significant chemical intermediate, primarily recognized as a key precursor in the synthesis of α-cyanoacrylate adhesives.[1][2] These adhesives, particularly those derived from longer-chain alcohol esters like this compound, are valued for their application as medical tissue adhesives.[1][2] Their utility in clinical settings for wound closure and in various surgical procedures underscores the importance of understanding the synthesis, properties, and handling of this precursor.[1][3] Compared to earlier short-chain cyanoacrylates, which could elicit inflammatory responses due to rapid degradation into formaldehyde and cyanoacetate, the longer alkyl chain of octan-2-yl derivatives offers a slower, more biocompatible degradation profile.[3] This guide provides a comprehensive overview of this compound, tailored for professionals in research and development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. This compound is known by several synonyms, and its key identifiers and properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 52688-08-1 | [4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₉NO₂ | [4][5][6][8] |

| Molecular Weight | 197.27 g/mol | [4][5][6][8] |

| Synonyms | 2-Octyl cyanoacetate, sec-Octyl cyanoacetate, 1-Methylheptyl cyanoacetate, Octan-2-yl cyanoacetate | [2][6][7][9] |

| Appearance | Colorless to light green/yellow liquid | [6][9][10] |

| Boiling Point | 241.4 ± 8.0 °C (Predicted) | [6][7] |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) | [6][7] |

| InChI | InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3 | [6][7][9] |

| SMILES | C(OC(C)CCCCCC)(=O)CC#N | [6][9] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: direct esterification of cyanoacetic acid with 2-octanol or transesterification using an alkyl cyanoacetate (like methyl cyanoacetate) and 2-octanol.

Method 1: Direct Esterification

This traditional method involves the reaction between cyanoacetic acid and 2-octanol, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[6][11] The reaction is driven to completion by the azeotropic removal of water using a solvent like toluene.[6] While straightforward, this method can be slow and may result in lower yields.[1]

Method 2: Transesterification

A more efficient and industrially adaptable method involves the transesterification of methyl cyanoacetate with 2-octanol.[1] This process is catalyzed by a base, such as sodium methoxide. The reaction equilibrium is shifted towards the product by removing the methanol byproduct under reduced pressure.[1] This method offers advantages such as milder reaction conditions, higher yield, and greater purity of the final product.[1]

This protocol is based on a high-yield synthesis method suitable for laboratory and potential scale-up.[1]

Materials:

-

Methyl cyanoacetate (1.0 eq)

-

2-Octanol (1.2 eq)

-

Sodium methoxide solution (e.g., 27% in methanol, 0.1 eq)

-

10% Sodium chloride solution

-

Deionized water

Equipment:

-

Reaction flask equipped with a magnetic stirrer, heating mantle, and condenser

-

Vacuum pump and pressure gauge

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a clean, dry reaction flask, add methyl cyanoacetate (10.1 mol), 2-octanol (12.12 mol), and a 27% sodium methoxide solution (1.01 mol).[1]

-

Reaction Execution: Stir the mixture and heat to 80°C.[1]

-

Byproduct Removal: Apply negative pressure (0.07-0.08 MPa) using a water pump to facilitate the removal of the methanol byproduct as it forms.[1] Continue this process until methanol is completely removed, which drives the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to 25°C.[1] Transfer the mixture to a separatory funnel and wash twice with 1000 mL of a 10% sodium chloride solution, followed by a single wash with 1000 mL of water to remove any remaining catalyst and water-soluble impurities.[1]

-

Purification: Separate the organic layer, which contains the crude this compound. The final product is purified by vacuum distillation to yield a colorless, transparent liquid with a purity of approximately 99.5% and a yield of around 89%.[1]

Caption: Transesterification workflow for this compound synthesis.

Applications in Research and Drug Development

The primary application of this compound is as a monomer intermediate for the synthesis of 2-octyl cyanoacrylate, a widely used medical adhesive.[2][3]

Precursor to Medical Adhesives

This compound is converted into its corresponding α-cyanoacrylate, 2-octyl cyanoacrylate, through a Knoevenagel condensation with formaldehyde, followed by depolymerization.[11] The resulting monomer, 2-octyl cyanoacrylate, polymerizes rapidly upon contact with moisture (anionic polymerization), forming a strong, flexible bond.[3] This property makes it an excellent adhesive for closing skin lacerations and surgical incisions, often replacing the need for sutures or staples.[3] Its use has been shown to result in better cosmetic outcomes and fewer complications compared to traditional closure methods.[12]

Caption: Conversion of the precursor to the final medical adhesive.

Reagent in Organic Synthesis

Beyond its role in adhesives, the active methylene group in this compound makes it a valuable reagent in other organic reactions, such as the Knoevenagel condensation with various aldehydes to synthesize more complex molecules.[13][14] This reactivity allows for its use in creating diverse chemical structures for materials science and pharmaceutical research.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification:

-

The compound is classified as harmful if swallowed (H302).[6][9][15]

-

It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16]

Safe Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid inhaling fumes.[4][5][15]

-

PPE: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[4][15][17]

-

Hygiene: Wash hands thoroughly after handling.[4][9] Do not eat, drink, or smoke in the work area.[4][17]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][17]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[4][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.[9][15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][17]

-

Keep away from incompatible substances and sources of ignition.[4] The recommended storage temperature is often room temperature or refrigerated (2-8°C) for long-term stability.[6][18]

References

- AK Scientific, Inc. (n.d.). 2-Octyl cyanoacetate Safety Data Sheet.

- ChemBK. (2024). 2-Octyl cyanoacetate (2-OCYA).

- ChemBK. (2024). 2-Octyl cyanoacetate.

- Unknown Source. (2017). Safety Data Sheet. [This reference could not be fully verified with a working URL]

- National Center for Biotechnology Information. (n.d.). Octyl cyanoacetate. PubChem Compound Database.

- Jang, H. T. (n.d.). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Pharmacy and Technology.

- National Center for Biotechnology Information. (n.d.). Octyl 2-cyanoacrylate. PubChem Compound Database.

- Oakwood Chemical. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Octyl Cyanoacrylate. PubChem Compound Database.

- Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Cambridge: Cambridge Open Engage.

- LookChem. (n.d.). Octyl cyanoacetate.

- Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2-propenoates.

- Semantic Scholar. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. 2-Octyl cyanoacetate price,buy 2-Octyl cyanoacetate - chemicalbook [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. gvpress.com [gvpress.com]

- 12. [PDF] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications | Semantic Scholar [semanticscholar.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. itwcp.de [itwcp.de]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. lookchem.com [lookchem.com]

Solubility of octan-2-yl 2-cyanoacetate in organic solvents.

An In-depth Technical Guide to the Solubility of Octan-2-yl 2-cyanoacetate in Organic Solvents

Executive Summary

This compound is a key intermediate in the synthesis of advanced materials, most notably α-cyanoacrylate adhesives used extensively in medical, dental, and industrial applications.[1][2] The efficacy of its use in synthesis, purification, and formulation development is critically dependent on a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles. It offers a predictive framework for its solubility in common organic solvents, a detailed experimental protocol for its quantitative determination, and a discussion of the key factors influencing its behavior in solution. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's solubility profile.

This compound (CAS No. 52688-08-1) is an organic ester characterized by three key functional components: a chiral secondary octyl group, an ester linkage, and a nitrile (cyano) group.[3] Its molecular structure dictates its physicochemical properties and reactivity. The long alkyl chain imparts significant non-polar character, while the ester and cyano groups provide a localized region of polarity and hydrogen bond accepting capability.[4] This amphiphilic nature is central to its solubility behavior.

The primary industrial and research interest in this molecule lies in its role as a precursor to 2-octyl cyanoacrylate, a monomer used to formulate tissue adhesives.[2][5] Unlike shorter-chain cyanoacrylates, the 2-octyl variant produces a more flexible adhesive bond and exhibits lower toxicity, making it highly suitable for clinical applications such as wound closure and dental procedures.[5] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (like recrystallization or extraction), and formulating stable solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 52688-08-1 | [3] |

| Molecular Formula | C₁₁H₁₉NO₂ | [3] |

| Molecular Weight | 197.27 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | ~0.951 g/cm³ | [1][3] |

| Boiling Point | 241.4 °C (Predicted at 760 mmHg) | [1][3] |

| Flash Point | ~105-113 °C | [1][6] |

| Water Solubility | Insoluble / Limited solubility | [6] |

| Organic Solvent Solubility | Generally soluble in common organic solvents | [1][6] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[3]

-

Polarity: Solutes tend to dissolve in solvents of similar polarity. This compound is a molecule of dual character. The long C8 alkyl chain is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The ester and cyano functionalities create a polar "head," capable of dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: Esters can act as hydrogen-bond acceptors but not as donors.[4] This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol), although the large non-polar tail can limit overall solubility compared to smaller esters.

-

Molecular Size: In general, as the molecular size of a solute increases, the energy required to break apart the solute-solute interactions also increases, which can lead to lower solubility. The relatively large size of this compound means it is less soluble than smaller analogues like ethyl cyanoacetate.

-

Temperature: The dissolution of most solids and liquids in a liquid solvent is an endothermic process, meaning solubility typically increases with temperature.[7] This provides an opportunity for techniques like hot filtration during purification.

Solubility Profile of this compound

Predicted Relative Solubility

The following table provides an expected solubility profile based on solvent polarity and the molecular structure of this compound. These predictions are intended as a practical guide for laboratory work and should be confirmed experimentally for precise applications.

| Solvent | Polarity Type | Dielectric Constant¹ | Expected Relative Solubility | Rationale |

| Hexane | Non-Polar | 1.89 | High | The non-polar nature of hexane interacts favorably with the long octyl chain of the solute. |

| Toluene | Non-Polar (Aromatic) | 2.38 | High | Similar to hexane, toluene is non-polar and effectively solvates the alkyl portion of the molecule. |

| Diethyl Ether | Slightly Polar | 4.34 | High | Offers a balance of non-polar character to dissolve the alkyl chain and some polarity to interact with the ester group. |

| Ethyl Acetate | Intermediate Polarity | 6.02 | High / Very High | As an ester itself, ethyl acetate has a highly compatible polarity, making it an excellent solvent ("like dissolves like"). |

| Acetone | Intermediate Polarity | 21.0 | High | Its polarity is suitable for interacting with the cyano-ester head, while it is still aprotic and can solvate the larger molecule. |

| Ethanol | Polar, Protic | 24.6 | Medium | The polar hydroxyl group can hydrogen-bond with the ester, but the overall high polarity is less compatible with the long non-polar tail. |

| Methanol | Polar, Protic | 32.7 | Medium-Low | Higher polarity and stronger hydrogen-bonding network compared to ethanol make it a less effective solvent for the non-polar octyl chain. |

| Water | Very Polar, Protic | 80.1 | Insoluble | The highly polar, strong hydrogen-bonding network of water cannot effectively solvate the large, non-polar alkyl chain. |

¹Dielectric constants are approximate values at 20-25°C and serve as a general measure of polarity.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[9][10] This protocol provides a step-by-step methodology for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of liquid this compound in an organic solvent (e.g., ethyl acetate) at a constant temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to 0.0001 g)

-

Glass syringes (5-10 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for analysis

Methodology:

-

Preparation: Set the shaker water bath to the desired constant temperature (e.g., 25.0 ± 0.1 °C). Allow it to equilibrate.

-

Addition of Components: To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent. Add an excess of this compound (e.g., 2-3 mL). An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of a separate, undissolved phase of the solute.

-

Equilibration: Securely cap the vial and place it in the shaker bath. Agitate the mixture at a constant speed for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically recommended.[11] This extended time allows the dissolution process to reach its maximum point.

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed inside the temperature-controlled bath for at least 2 hours. This allows the undissolved solute to settle, preventing contamination of the sample.

-

Sampling: Carefully draw a known volume of the clear, supernatant (the saturated solution) into a glass syringe. Avoid disturbing the bottom layer of undissolved solute.

-

Filtration: Attach a 0.45 µm syringe filter to the syringe. Push the solution through the filter directly into a pre-weighed (tared) glass vial. This step is crucial to remove any microscopic, undissolved droplets.

-

Mass Determination of Saturated Solution: Immediately cap the vial and weigh it on the analytical balance. The difference between this mass and the vial's tare weight gives the total mass of the saturated solution sample.

-

Solvent Evaporation: Place the vial in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

-

Mass Determination of Solute: Once the solvent is fully evaporated and only the this compound residue remains, weigh the vial again. The difference between this mass and the vial's tare weight is the mass of the dissolved solute.

-

Calculation: The solubility can now be calculated:

-

Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)

-

Solubility (g / 100 g solvent) = [(Mass of Solute) / (Mass of Solvent)] x 100

-

Key Factors Influencing Solubility: A Relational Diagram

The interplay between the solute, solvent, and external conditions determines the final solubility. This relationship can be visualized as follows.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. education.com [education.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem-casts.com [chem-casts.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Octyl cyanoacetate | C11H19NO2 | CID 4384482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scienceasia.org [scienceasia.org]

- 11. researchgate.net [researchgate.net]

Physical properties of octan-2-yl 2-cyanoacetate.

An In-Depth Technical Guide to the Physical Properties of Octan-2-yl 2-cyanoacetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 52688-08-1), a significant ester organic compound. Primarily utilized as a key raw material in the synthesis of α-cyanoacrylate adhesives, its physical characteristics are paramount for its application in chemical synthesis, particularly in medical and industrial fields.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies for their determination.

Molecular Identity and Structural Elucidation

This compound, also known by synonyms such as 1-methylheptyl cyanoacetate and sec-octyl cyanoacetate, is an organic compound featuring an ester, a nitrile, and a chiral center.[1][3] Its molecular identity is defined by the following key identifiers:

The structure consists of a cyanoacetic acid backbone esterified with octan-2-ol. The presence of the octyl chain imparts significant lipophilicity, while the cyano and ester groups provide polarity and reactive sites. The chiral carbon at the 2-position of the octyl group means the compound can exist as stereoisomers, a factor that can influence biological interactions, though commercial-grade material is often supplied as a racemic mixture.

Caption: Chemical structure of this compound.

Core Physical Properties: A Quantitative Summary

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the available quantitative data for this compound. It is crucial to note that some values are predicted based on computational models, while others are derived from experimental measurements.

| Property | Value | Source (Citation) | Notes |

| Appearance | Colorless to light green/yellow liquid | [1][5][6] | At Standard Temperature and Pressure (STP) |

| Boiling Point | 241.4 ± 8.0 °C | [1][4] | Predicted at 760 mmHg |

| 135 - 137 °C | [6] | Experimental at 12 mmHg | |

| Density | 0.951 ± 0.06 g/cm³ | [1][4] | Predicted |

| 0.959 g/cm³ | [6] | Experimental | |

| Refractive Index | 1.44 | [5] | Experimental |

| Flash Point | 105.4 °C | [5][7] | Experimental |

| 113 °C | [6] | Experimental | |

| pKa | 2.94 ± 0.10 | [1] | Predicted |

| Solubility | Insoluble in water; Soluble in common organic solvents | [6] | Experimental |

In-Depth Analysis of Physicochemical Characteristics

The interplay between the alkyl chain and the polar functional groups dictates the compound's physical behavior.

State, Appearance, and Odor

At room temperature, this compound is a liquid, a characteristic attributed to its relatively low melting point (specific value not widely reported) and the rotational freedom of the octyl chain.[6][8] Its appearance as a colorless to light yellow liquid is typical for purified esters of this class.[5][6] While some sources mention a "special odor," this is a qualitative and often subjective property.[6]

Boiling Point and Volatility

The compound exhibits a high predicted boiling point at atmospheric pressure (241.4°C), reflecting its substantial molecular weight and the polar interactions from the ester and nitrile groups.[1][4] The experimental boiling point at reduced pressure (135-137°C at 12 mmHg) is a more practical value for laboratory purification via vacuum distillation, a necessary technique to prevent thermal decomposition that can occur at higher temperatures.[6]

Density and Solubility

With a density of approximately 0.95-0.96 g/cm³, it is slightly less dense than water.[4][6] The molecule's dominant feature is the eight-carbon alkyl chain, which renders it nonpolar and thus insoluble in water.[6] Conversely, it is readily soluble in common organic solvents like ethanol, ether, and toluene, which can effectively solvate the alkyl portion of the molecule.[1][6] This solubility profile is fundamental to its synthesis, which often uses toluene as a solvent to azeotropically remove water.[1]

Refractive Index

The refractive index of 1.44 is a measure of how much the path of light is bent, or refracted, when entering the liquid.[5] This value is a useful, rapid, and non-destructive indicator of purity. Any deviation from this value for a purified sample could suggest the presence of contaminants or residual solvents.

Acidity (pKa)

The predicted pKa of 2.94 is not for the compound as a whole but refers to the acidity of the protons on the α-carbon (the CH₂ group between the cyano and carbonyl groups).[1] The electron-withdrawing nature of both the adjacent nitrile (C≡N) and carbonyl (C=O) groups stabilizes the resulting carbanion, making these protons unusually acidic for a methylene group. This acidity is a cornerstone of its reactivity, particularly in Knoevenagel condensation reactions, which are central to the synthesis of cyanoacrylate polymers.[9]

Experimental Protocol: Determination of Refractive Index

To ensure the trustworthiness of physical data, standardized and self-validating protocols are essential. The determination of the refractive index is a prime example.

Objective: To accurately measure the refractive index of a liquid sample of this compound using an Abbe refractometer.

Causality: The refractive index is dependent on temperature and the wavelength of light. Therefore, precise temperature control and a standardized light source (typically the sodium D-line, 589 nm) are critical for reproducibility and accuracy.

Methodology:

-

Calibration: Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20°C or 25°C. Allow the instrument to equilibrate. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Measurement: Close the prism assembly firmly. The liquid will spread into a thin film. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Refinement: Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.

-

Reading: Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Data Acquisition: Press the "Read" button or look at the internal scale to obtain the refractive index value. Record this value along with the measurement temperature (e.g., n²⁰/D = 1.44).

-

Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue moistened with an appropriate solvent (e.g., ethanol or acetone), followed by a dry tissue.

Caption: Workflow for determining the refractive index.

Handling, Storage, and Safety Considerations

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][5] This prevents hydrolysis of the ester group by atmospheric moisture and minimizes evaporation.

-

Safety: Safety data sheets indicate that the compound may cause skin and serious eye irritation, as well as respiratory irritation.[8] Therefore, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][10]

Conclusion

This compound is a chiral ester with a well-defined set of physical properties that are dominated by its bifunctional nature: a long, nonpolar alkyl chain and a polar cyano-ester head. Its high boiling point necessitates vacuum distillation for purification, while its solubility profile is characteristic of a lipophilic organic molecule. The acidity of its α-protons is a key chemical property that drives its utility in polymerization reactions. A thorough understanding of these physical characteristics, verified through standardized experimental protocols, is essential for its effective and safe use in research and industrial applications.

References

- 2-Octyl cyanoacet

- 2-OCTYL CYANOACET

- 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter. Ascent Chemical. [Link]

- 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689. PubChem. [Link]

- Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- 2-Octyl cyanoacet

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Octyl cyanoacetate - Safety Data Sheet [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]

- 7. chembk.com [chembk.com]

- 8. aksci.com [aksci.com]

- 9. gvpress.com [gvpress.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Octan-2-yl 2-cyanoacetate structural formula and molecular weight.

An In-Depth Technical Guide to Octan-2-yl 2-Cyanoacetate: Synthesis, Properties, and Applications in Advanced Biomedical Adhesives

Introduction

This compound is an ester of significant interest within the fields of organic synthesis and biomedical material science. While not an end-product for direct therapeutic use, it serves as a critical precursor in the synthesis of α-cyanoacrylate adhesives, most notably 2-octyl cyanoacrylate, a widely used medical-grade tissue adhesive marketed under brand names like Dermabond®. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis methodologies, and its pivotal role in the development of advanced wound closure systems. The content is tailored for researchers, chemists, and drug development professionals seeking a deeper understanding of this key intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-methylheptyl cyanoacetate, is a chiral ester characterized by the presence of a nitrile group and an octyl chain attached at the second carbon position. This structure is fundamental to its role as a precursor.

Structural Formula:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Octyl cyanoacetate, 1-Methylheptyl cyanoacetate, sec-Octyl cyanoacetate[1][2] |

| CAS Number | 52688-08-1[1][3][4] |

| Molecular Formula | C₁₁H₁₉NO₂[1][3][4][5] |

| Molecular Weight | 197.27 g/mol [1][3][4][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light green/yellow liquid | [1][7] |

| Boiling Point | 241.4 ± 8.0 °C (Predicted) | [1][3] |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 105.4 °C | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [7] |

| Storage | Sealed in a dry place at room temperature |[1][3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is primarily achieved through two distinct chemical pathways: direct esterification and transesterification. The choice of method often depends on desired yield, purity requirements, and scalability for industrial production.

Method A: Direct Esterification

This traditional approach involves the reaction of cyanoacetic acid with 2-octanol.[3][8] The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and requires the continuous removal of water to drive the equilibrium towards the product side.[1][9][10]

-

Causality: The esterification is a reversible reaction. According to Le Chatelier's principle, removing one of the products (water) shifts the equilibrium to favor the formation of more products (the ester). This is typically achieved by azeotropic distillation using a solvent like toluene, which forms a low-boiling azeotrope with water.[1] While straightforward, this method can suffer from lower yields and slower reaction times.[11]

Method B: Transesterification (Recommended for Higher Yield)

A more efficient and industrially viable method is the transesterification of a simpler alkyl cyanoacetate (e.g., methyl cyanoacetate) with 2-octanol.[11] This reaction is catalyzed by a base, such as sodium methoxide.[11]

-

Causality: This method offers several advantages. The raw materials are readily available, and the reaction conditions are mild.[11] The process involves heating the reactants and applying a negative pressure (vacuum) to distill off the low-boiling alcohol byproduct (methanol).[11] This efficient removal of methanol serves the same purpose as water removal in direct esterification, driving the reaction to completion and resulting in high product yield and purity.[11]

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Transesterification

The following protocol is a self-validating system designed for high yield and purity, adapted from established industrial methods.[11]

-

Charging the Reactor: To a suitable reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus, add methyl cyanoacetate (1.0 eq), 2-octanol (1.2 eq), and a 27% solution of sodium methoxide in methanol (0.1 eq).

-

Reaction Execution: Begin stirring and heat the mixture to 80°C.

-

Byproduct Removal: Apply a vacuum using a water pump to achieve a negative pressure of 0.07-0.08 MPa. This will facilitate the removal of methanol as it is formed, which can be collected in a cooled trap.

-

Reaction Monitoring & Completion: Continue the reaction until methanol is no longer being distilled. This indicates the reaction is complete.

-

Cooling and Quenching: Stop the heating and allow the mixture to cool to room temperature (approx. 25°C).

-

Work-up: Transfer the reaction mixture to a separating funnel. Wash the organic layer twice with a 10% aqueous sodium chloride solution, followed by a single wash with deionized water.

-

Isolation and Purification: Separate the organic layer, which contains the crude product. Purify the crude ester by vacuum distillation to obtain a colorless, transparent liquid with a purity typically exceeding 99%.[11]

Core Application: Precursor to 2-Octyl Cyanoacrylate (Tissue Adhesive)

The primary and most significant application of this compound is its role as the direct precursor to 2-octyl cyanoacrylate, the active monomer in many medical tissue adhesives.[2][3][11] These adhesives are renowned for their rapid bonding speed, high strength, and biocompatibility.[2][3]

The conversion process is a Knoevenagel condensation reaction. This compound is reacted with formaldehyde in the presence of a basic catalyst.[12] This reaction forms a prepolymer, which is then thermally depolymerized (cracked) under vacuum to yield the liquid monomer, 2-octyl 2-cyanoacrylate.[12][13]

Caption: Pathway from precursor to 2-octyl cyanoacrylate monomer.

Upon application to a wound, the 2-octyl cyanoacrylate monomer undergoes rapid anionic polymerization initiated by moisture (water and anions) present on the skin surface or in wound exudate.[14] This forms a strong, flexible, and waterproof polymeric film that holds the wound edges together, facilitating healing.[14]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling. The following guidelines are derived from safety data sheets (SDS).[4][15]

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] It is also harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] Use only in a well-ventilated area or under a chemical fume hood.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist. Wash hands thoroughly after handling.[15]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3]

Conclusion

This compound is a foundational chemical for the biomedical field, specifically in the production of advanced wound closure adhesives. Its synthesis, particularly via transesterification, provides an efficient route to a high-purity precursor. Understanding the chemical properties, synthesis causality, and safe handling of this compound is essential for researchers and professionals aiming to innovate in the space of surgical adhesives and regenerative medicine. The transition from this simple ester to a life-saving medical device underscores the critical importance of foundational chemical synthesis in modern drug and device development.

References

- 2-Octyl cyanoacetate (2-OCYA). (n.d.). ChemBK.

- 2-Octyl Cyanoacetate Supplier. (n.d.). Ascent Chemical.

- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Semantic Scholar.

- Vinodh, R., Babu, C. M., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology.

- 2-OCTYL CYANOACETATE. (n.d.). ChemBK.

- Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. (2016). SERSC.

- Octyl cyanoacetate. (n.d.). PubChem.

- This compound. (n.d.). Oakwood Chemical.

- 2-Octyl Cyanoacrylate. (n.d.). PubChem.

- 2-Octyl cyanoacetate. (n.d.). ChemBK.

- Castillo, J. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.

- Ethyl Cyanoacetate Reactions. (2022). ResearchGate.

Sources

- 1. 2-Octyl cyanoacetate | 52688-08-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 2-Octyl cyanoacetate - Safety Data Sheet [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. scbt.com [scbt.com]

- 7. 2-Octyl Cyanoacetate Supplier | High-Purity Cyano Compound Exporter [edta-chemical.com]

- 8. chembk.com [chembk.com]

- 9. [PDF] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. gvpress.com [gvpress.com]

- 13. Buy 2-Octyl cyanoacrylate | 133978-15-1 | >98% [smolecule.com]

- 14. 2-Octyl Cyanoacrylate | C12H19NO2 | CID 9815689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Literature review on the synthesis of cyanoacrylates.

An In-depth Technical Guide to the Synthesis of Cyanoacrylates for Researchers and Drug Development Professionals

Abstract

Cyanoacrylates are a class of monomers renowned for their rapid, room-temperature polymerization, a property that has established them as indispensable "instant adhesives" in industrial, medical, and consumer applications.[1][2][3] Beyond their adhesive properties, the resulting polymers, poly(alkyl cyanoacrylates) (PACAs), are biocompatible and biodegradable, making them highly promising materials for advanced drug delivery systems such as nanoparticles.[4][5][6] This guide provides a comprehensive technical overview of the core synthesis route for cyanoacrylate monomers: the Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde, followed by a critical thermal depolymerization step. We will delve into the reaction mechanisms, catalytic strategies, detailed experimental protocols, characterization techniques, and common troubleshooting solutions, offering field-proven insights for professionals in chemical synthesis and pharmaceutical development.

The Foundational Chemistry: Knoevenagel Condensation

The cornerstone of virtually all industrial cyanoacrylate synthesis is the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of a compound with an active methylene group (an alkyl cyanoacetate) to a carbonyl group (formaldehyde), followed by dehydration to form a new carbon-carbon double bond.[7] The strong electron-withdrawing properties of the adjacent nitrile (-CN) and ester (-COOR) groups make the α-protons of the alkyl cyanoacetate sufficiently acidic to be abstracted by a weak base, initiating the reaction.[8][9]

Reaction Mechanism

The base-catalyzed mechanism proceeds through three primary steps:

-

Enolate Formation: A basic catalyst abstracts an acidic α-proton from the alkyl cyanoacetate, creating a resonance-stabilized carbanion (enolate).[7]

-

Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a tetrahedral intermediate.[10][11]

-

Dehydration: The intermediate undergoes dehydration, eliminating a water molecule to form the final cyanoacrylate monomer.[10][11]

This process, however, does not directly yield the free monomer in a stable form. Due to the extreme reactivity of the cyanoacrylate product in the presence of the basic catalyst, it immediately polymerizes in situ to form a low-molecular-weight prepolymer or oligomer.[12][13]

The Industrial Synthesis Workflow: From Prepolymer to Pure Monomer

The industrial production of cyanoacrylates is a multi-stage process designed to first create and then carefully decompose the initial polymer to isolate the pure, highly reactive monomer.[12] The entire process must be meticulously controlled to prevent premature polymerization and remove impurities.[14][15]

Key Stages Explained:

-

Condensation: The reaction is typically performed in a solvent like toluene, which allows for the azeotropic removal of the water byproduct using a Dean-Stark apparatus, driving the reaction to completion.[16]

-

Catalyst Neutralization: This is a critical self-validating step. Before heating, the basic catalyst must be completely neutralized with an acid (e.g., p-toluenesulfonic acid, phosphorus pentoxide).[12][14] Failure to do so will result in rapid, uncontrolled polymerization of the entire batch upon heating.[14]

-

Thermal Depolymerization ("Cracking"): The purified prepolymer is heated to high temperatures (150-250°C) under a high vacuum.[14][16] The polymer "cracks" and reverts to monomer vapor, which is the desired product. Anionic and free-radical polymerization inhibitors (e.g., P₂O₅, hydroquinone) are added to prevent re-polymerization in the hot flask.[16][17]

-

Purification & Stabilization: The monomer vapor is collected via distillation.[12] The purified liquid monomer is then carefully stabilized with a precise combination of anionic and free-radical inhibitors to ensure adequate shelf life without compromising its intended rapid polymerization during application.[17]

Experimental Protocol: Synthesis of Ethyl 2-Cyanoacrylate

This protocol is a representative procedure adapted from literature for the laboratory-scale synthesis of ethyl 2-cyanoacrylate.[16]

Materials & Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and Dean-Stark apparatus

-

Heating mantle

-

Vacuum distillation setup suitable for high temperatures

Reagents:

| Reagent | Molar Eq. | Purpose |

| Ethyl Cyanoacetate | 1.0 | Active Methylene Source |

| Paraformaldehyde | 1.0 | Formaldehyde Source |

| Toluene | - | Azeotropic Solvent |

| Piperidine | ~0.02 | Base Catalyst |

| p-Toluenesulfonic acid | ~0.02 | Neutralizing Acid |

| Phosphorus Pentoxide (P₂O₅) | Catalytic | Depolymerization Catalyst / Anionic Inhibitor |

| Hydroquinone | Catalytic | Free-Radical Inhibitor |

Procedure:

Stage 1: Condensation

-

Set up the round-bottom flask with a reflux condenser and Dean-Stark trap.

-

Charge the flask with ethyl cyanoacetate (1.0 eq) and toluene.

-

Add a catalytic amount of piperidine (0.02 eq) to initiate the reaction.[14]

-

Heat the mixture to reflux. Slowly add paraformaldehyde (1.0 eq) in portions.

-

Continue refluxing, collecting the water byproduct in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

Stage 2: Depolymerization and Purification

-

Crucial Step: Neutralize the piperidine catalyst by adding a stoichiometric amount of p-toluenesulfonic acid.[16] The mixture contains the crude prepolymer.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Transfer the viscous prepolymer to a distillation flask. Add a catalytic amount of phosphorus pentoxide and hydroquinone.[16]

-

Set up for vacuum distillation. Heat the flask to 160-200°C under a high vacuum (<5 mbar).

-

The prepolymer will depolymerize ("crack"), and the ethyl 2-cyanoacrylate monomer will distill over.

-

Collect the purified monomer in a receiving flask that contains a small amount of stabilizer and is cooled to prevent polymerization.

Catalysis: The Engine of the Reaction

The choice of catalyst significantly impacts reaction efficiency, time, and yield. While simple bases like piperidine are common, modern research has explored more advanced catalytic systems.[10][11]

| Catalyst | Type | Advantages | Considerations |

| Piperidine | Secondary Amine | Inexpensive, effective.[18] | Requires careful neutralization.[14] |

| Diisopropylethylammonium Acetate (DIPEAc) | Ionic Liquid | High yields, shorter reaction times, milder conditions.[10] | May be more expensive than traditional bases. |

| DABCO | Tertiary Amine | Effective catalyst, can be promoted by ionic liquids.[19] | Mechanism involves zwitterionic intermediates.[17] |

| Inorganic Bases (e.g., NaOH) | Strong Base | Readily available.[18] | Can be too aggressive, leading to side reactions.[14] |

The causality behind using weak bases like piperidine or DIPEAc lies in the need for controlled deprotonation. A base that is too strong can lead to unwanted side reactions, while one that is too weak will result in impractically slow reaction rates.[14] Ionic liquids like DIPEAc offer the advantage of acting as both a catalyst and a solvent, potentially simplifying the process and improving yields.[10]

Characterization and Quality Control

Verifying the identity and purity of the synthesized cyanoacrylate monomer is essential. The primary techniques used are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and identify impurities. For example, in ethyl 2-cyanoacrylate, specific peaks corresponding to the ethyl ester protons and the vinyl protons would be expected.[18][20]

-